molecular formula C15H24O B12690177 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol CAS No. 39850-91-4

2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol

Katalognummer: B12690177
CAS-Nummer: 39850-91-4
Molekulargewicht: 220.35 g/mol
InChI-Schlüssel: OKGZNXMPKYHFRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol is a complex organic compound with the molecular formula C15H24O It is a derivative of naphthol and is characterized by its unique structure, which includes multiple hydrogenated rings and a methylethylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol typically involves the hydrogenation of naphthol derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions often require elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where naphthol derivatives are subjected to hydrogen gas in the presence of a catalyst. The process is carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound into more saturated derivatives. Hydrogen gas (H2) in the presence of a metal catalyst is often used for such reductions.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation is a common substitution reaction, often using reagents like chlorine (Cl2) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl2), Bromine (Br2)

Major Products:

    Oxidation: Ketones, Aldehydes

    Reduction: Saturated derivatives

    Substitution: Halogenated compounds

Wissenschaftliche Forschungsanwendungen

2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may have applications in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it useful in various industrial processes.

Wirkmechanismus

The mechanism of action of 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

    2-Naphthol: A simpler derivative of naphthol with fewer hydrogenated rings.

    4-Methyl-2-naphthol: Another derivative with a methyl group at the 4-position.

    6-Isopropyl-2-naphthol: Similar structure with an isopropyl group at the 6-position.

Comparison: 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol is unique due to its multiple hydrogenated rings and the presence of a methylethylidene group. This structure imparts distinct chemical and physical properties, making it more reactive and versatile compared to simpler naphthol derivatives.

Eigenschaften

CAS-Nummer

39850-91-4

Molekularformel

C15H24O

Molekulargewicht

220.35 g/mol

IUPAC-Name

4,4a-dimethyl-6-propan-2-ylidene-2,3,4,5,7,8-hexahydronaphthalen-2-ol

InChI

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11,14,16H,5-7,9H2,1-4H3

InChI-Schlüssel

OKGZNXMPKYHFRT-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C=C2C1(CC(=C(C)C)CC2)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.